Ethyl 1H-benzo[G]indole-3-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
104680-99-1 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 1H-benzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-16-14-11-6-4-3-5-10(11)7-8-12(13)14/h3-9,16H,2H2,1H3 |
InChI Key |
ZXZFOADULJTQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 1h Benzo G Indole 3 Carboxylate and Its Derivatives
Strategies for Pyrrole (B145914) Ring Formation within the Benzo[g]indole Scaffold
A common and effective strategy for the synthesis of benzo[g]indoles involves the construction of the pyrrole ring onto a pre-existing naphthalene (B1677914) system. Two classical named reactions, the Nenitzescu and Fischer indole (B1671886) syntheses, are particularly relevant in this context.
The Nenitzescu indole synthesis is a powerful method for preparing 5-hydroxyindole (B134679) derivatives, which are common precursors or analogues of benzo[g]indoles. The reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. acs.org In the context of benzo[g]indoles, 1,4-naphthoquinone (B94277) is a key starting material. For instance, the synthesis of ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate has been achieved through a two-step process that utilizes a Nenitzescu-type reaction. In the second step, the pre-formed enaminoester, ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate, is reacted with 1,4-naphthoquinone in the presence of a Lewis acid catalyst such as zinc chloride. rsc.org
The Fischer indole synthesis is another cornerstone of indole chemistry that can be adapted for the synthesis of benzo[g]indoles. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and an aldehyde or ketone. For the synthesis of benzo[g]indoles, a naphthylhydrazine would be a required starting material. The versatility of the Fischer indole synthesis allows for the introduction of a wide range of substituents on both the pyrrole and the naphthalene rings, depending on the choice of the starting hydrazine (B178648) and carbonyl compound.
Approaches to Naphthalene Nucleus Closure in Benzo[g]indole Systems
In contrast to the methods described above, some synthetic strategies focus on the formation of the naphthalene nucleus as a key step. These approaches often start with a pre-formed indole or a precursor to the pyrrole ring and then construct the annulated benzene (B151609) ring.
One such approach involves intramolecular cyclization reactions. For example, a suitably substituted indole derivative bearing a side chain that can undergo cyclization onto the indole ring can be used to form the naphthalene system. Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. These reactions can proceed through various mechanisms, including pericyclic reactions, radical cyclizations, or transition metal-catalyzed processes. The specific precursors and reaction conditions will dictate the regioselectivity and efficiency of the naphthalene ring closure.
Multi-Component Reactions for Diverse Benzo[g]indole Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While specific MCRs for the direct synthesis of ethyl 1H-benzo[g]indole-3-carboxylate are not extensively reported, the principles of MCRs have been applied to the synthesis of highly substituted indoles and other fused heterocyclic systems. researchgate.net These reactions often involve the in situ formation of key intermediates that then undergo further transformations to build the final scaffold. The development of novel MCRs for the synthesis of benzo[g]indoles is an active area of research, with the potential to rapidly generate libraries of diverse derivatives for biological screening.
Transition Metal-Catalyzed Synthetic Routes to Benzo[g]indoles
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzo[g]indoles are no exception. A variety of transition metals have been employed to catalyze key bond-forming reactions in the construction of this scaffold.
Indium(III) catalysts have emerged as effective promoters for the synthesis of pyrroles and benzo[g]indoles. nih.gov A notable example is the indium(III)-catalyzed intramolecular cyclization of homopropargyl azides to form pyrroles. This methodology has been extended to an atom-economical sequential synthesis of benzo[g]indoles from azido-diynes using indium trichloride (B1173362) (InCl₃) as the catalyst. nih.gov
The proposed mechanism for the formation of benzo[g]indoles from azido-diynes involves a cascade reaction. The first step is an intramolecular indium-catalyzed 5-endo-dig hydroamination of one of the alkyne moieties by the azide, which forms the pyrrole ring with the extrusion of nitrogen gas. This is followed by a 6-endo-dig hydroarylation, where the newly formed pyrrole ring attacks the second alkyne moiety in an intramolecular fashion to construct the annulated benzene ring, thus completing the benzo[g]indole scaffold. nih.gov
| Starting Material (Azido-Diyne) | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(2-(azidomethyl)phenyl)-5-phenylpenta-1,4-diyne | InCl₃ (5 mol%) | DCE | 80 | 85 |
| 1-(2-(azidomethyl)phenyl)-5-(p-tolyl)penta-1,4-diyne | InCl₃ (5 mol%) | DCE | 80 | 82 |
| 1-(2-(azidomethyl)phenyl)-5-(4-methoxyphenyl)penta-1,4-diyne | InCl₃ (5 mol%) | DCE | 80 | 78 |
| 1-(2-(azidomethyl)phenyl)-5-(4-chlorophenyl)penta-1,4-diyne | InCl₃ (5 mol%) | DCE | 80 | 80 |
Palladium catalysis is widely used in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. In the context of benzo[g]indole synthesis, palladium-catalyzed reactions such as C-H activation, arylation, and annulation are valuable tools. These methods can be used to functionalize pre-formed benzo[g]indole cores or to construct the scaffold itself. For example, intramolecular C-H arylation can be a key step in the closure of the naphthalene ring. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity and efficiency of these transformations.
Besides indium and palladium, a range of other transition metals have been shown to catalyze the synthesis of indoles and related fused heterocyclic systems, with potential applications for the construction of benzo[g]indoles.
Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating alkynes towards nucleophilic attack. This property has been exploited in the development of cascade cyclization reactions of diynes to produce fused indoles, including dihydrobenzo[g]indoles. acs.org The reaction proceeds through an intramolecular 5-endo-dig hydroamination followed by a 6- or 7-endo-dig cycloisomerization. acs.org
Rhodium Catalysis: Rhodium catalysts have been successfully employed for the synthesis of indoles via the oxidative annulation of acetanilides with internal alkynes. acs.org This C-H activation/annulation strategy offers a direct route to highly substituted indoles and could be adapted for the synthesis of benzo[g]indole derivatives.
Ruthenium Catalysis: Ruthenium catalysts have been shown to promote the cycloisomerization of 2-alkynylanilides to afford 3-substituted indoles through a 1,2-carbon migration pathway. acs.org Ruthenium-catalyzed C-H functionalization of indoles with various coupling partners is also a well-established method for introducing diversity. mdpi.comnih.gov
Iron Catalysis: As an earth-abundant and low-cost metal, iron has gained significant attention as a catalyst for organic transformations. Iron-catalyzed C-H functionalization of indoles provides an environmentally benign route to substituted indole derivatives. rsc.orgchemistryviews.org
Copper Catalysis: Copper catalysts are versatile and have been used in a variety of reactions for the synthesis of indole-containing scaffolds. These include C-H functionalization, cross-coupling reactions, and multi-component reactions. dntb.gov.uaresearchgate.netrsc.org
| Metal Catalyst | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Gold | Cascade Cyclization | Hydroamination/Cycloisomerization of diynes | acs.org |
| Rhodium | Oxidative Annulation | C-H activation of acetanilides with alkynes | acs.org |
| Ruthenium | Cycloisomerization | Cyclization of 2-alkynylanilides | acs.org |
| Iron | C-H Functionalization | Alkylation of indoles | rsc.orgchemistryviews.org |
| Copper | Multi-component Reaction | Synthesis of indole-fused benzodiazepines | dntb.gov.ua |
Organocatalytic Methods in Benzo[g]indole Synthesis and Functionalization
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for creating complex chiral molecules. nih.govyoutube.com In the context of indole chemistry, organocatalytic approaches have been successfully applied to achieve asymmetric functionalization, primarily through Friedel-Crafts-type alkylations. nih.govresearchgate.net
A notable strategy involves the use of chiral urea (B33335) catalysts in combination with a phosphoric acid additive. This system facilitates the intermolecular C-C bond formation between alkyl indoles and trifluoropyruvates with high efficiency and enantioselectivity. researchgate.net This method represents a direct catalytic asymmetric functionalization of unactivated C(sp³)–H bonds of alkyl indoles. researchgate.net
Another significant development is the organocatalyzed umpolung (3+3) cycloaddition. This reaction, utilizing 2-indolylmethanols and bicyclo[1.1.0]butanes (BCBs) under the influence of a Brønsted acid catalyst and hexafluoroisopropanol (HFIP), yields a variety of indole-fused bicyclo[3.1.1]heptanes. acs.org The reaction proceeds with high regioselectivity and diastereoselectivity, demonstrating the power of cooperative catalysis in constructing complex, three-dimensional tetrahydrocarbazole scaffolds. acs.org
Furthermore, an asymmetric (4+3) cycloaddition of 2-indolylalcohols with dienolsilanes has been developed, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. acs.org This method allows for the synthesis of bicyclo[3.2.2]cyclohepta[b]indoles, including a benzo[g]indole derivative, in excellent yields and high enantioselectivities. acs.org Kinetic and computational studies suggest a mechanism involving a silylium (B1239981) Lewis acid intermediate that undergoes a highly exergonic, asynchronous-concerted cycloaddition. acs.org
| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |
| Chiral Urea / Phosphoric Acid | C(sp³)–H Functionalization | Alkyl indoles, Trifluoropyruvates | Chiral indole derivatives | High enantiocontrol, metal-free. researchgate.net |
| Brønsted Acid / HFIP | (3+3) Cycloaddition | 2-Indolylmethanols, Bicyclo[1.1.0]butanes | Indole-fused bicyclo[3.1.1]heptanes | High regioselectivity and diastereoselectivity. acs.org |
| Imidodiphosphorimidate (IDPi) | (4+3) Cycloaddition | 2-Indolylalcohols, Dienolsilanes | Bicyclo[3.2.2]cyclohepta[b]indoles | Excellent yields and enantioselectivities. acs.org |
Stereoselective and Regioselective Synthesis of Benzo[g]indole Analogues
Achieving control over regioselectivity and stereoselectivity is paramount in modern organic synthesis. For the indole framework, functionalization of the benzene portion (the benzenoid moiety) is challenging due to the higher intrinsic reactivity of the pyrrole ring. nih.gov However, directing group strategies have enabled regioselective C-H functionalization at the C4, C5, C6, and C7 positions. nih.govresearchgate.net
For instance, palladium-catalyzed direct arylation at the C4 position of indoles has been accomplished using glycine (B1666218) as a transient directing group. nih.gov This method employs Pd(OAc)₂ and silver trifluoroacetate (B77799) (AgTFA) to afford C4-arylated products with good selectivity. Similarly, the use of a pivaloyl directing group can facilitate C-H activation at the C4 position for arylation. nih.gov
Ruthenium(II)-catalyzed C-H bond activation provides another avenue for regioselective synthesis. A [3+2] annulation of N-nitrosoanilines with alkynes, catalyzed by ruthenium, yields indole derivatives with excellent, sterically controlled regioselectivity. researchgate.net Transition metal-catalyzed reactions using directing groups containing N-N or N-S bonds have also been reviewed as a regioselective and step-economic tool for indole synthesis. researchgate.net
In the realm of stereoselective synthesis, the previously mentioned organocatalytic asymmetric (4+3) cycloaddition provides access to highly enantioenriched benzo[g]indole analogues. acs.org The use of chiral imidodiphosphorimidate (IDPi) catalysts was crucial for achieving high yields and enantioselectivities (e.g., 94% yield, 96% ee for a benzo[g]indole derivative). acs.org
| Method | Catalyst / Reagent | Position(s) Functionalized | Type of Functionalization | Key Feature |
| Direct Arylation | Pd(OAc)₂ / Glycine (transient director) | C4 | Arylation | Good regioselectivity. nih.gov |
| Annulation | Ruthenium(II) complex | C2, C3 (ring formation) | Cycloaddition | Excellent sterically controlled regioselectivity. researchgate.net |
| Asymmetric Cycloaddition | Chiral IDPi Organocatalyst | C2, C3 (ring formation) | (4+3) Cycloaddition | High enantioselectivity for benzo[g]indole analogues. acs.org |
Novel Synthetic Paradigms for Highly Functionalized this compound Derivatives
Moving beyond traditional methods, several novel synthetic paradigms have been established for the construction of highly functionalized benzo[g]indoles.
One innovative approach involves the carbon-carbon triple bond breaking and rearranging of benzene-linked allene-ynes. nih.gov This silver-catalyzed reaction proceeds under mild conditions and leads to the formation of multifunctional benzo[g]indoles. A key feature is the installation of two sulfonyl groups into the indole ring through the cleavage of N-S and N-F bonds from N-fluorobenzenesulfonimide (NFSI). nih.gov
Carbonylative synthesis represents another powerful and versatile method for functionalizing the indole core. beilstein-journals.org Palladium-catalyzed oxidative heterocyclization/alkoxycarbonylation of 2-alkynylanilines is a particularly relevant strategy for synthesizing N-substituted indole-3-carboxylic esters, the direct precursors to the target compound. nih.gov These reactions efficiently introduce the carboxylate functionality at the C3 position. Rhodium-catalyzed C–H alkoxycarbonylation of indole derivatives has also been reported to produce indole-3-carboxylates. nih.gov
Furthermore, transition-metal-catalyzed C-H activation and annulation strategies offer efficient routes to the indole nucleus. Ruthenium(II)-catalyzed C-H/N-H bond cleavage of anilines with a removable directing group allows for [3+2] annulation with alkynes, even in sustainable solvents like water, to form 2,3-disubstituted indoles. mdpi.com Palladium-catalyzed cyclization of substrates like N-(2-allylphenyl)benzamide via C-H functionalization also provides an effective route to substituted indoles. mdpi.com
| Paradigm | Catalyst / Key Reagent | Starting Materials | Product Feature |
| C-C Triple Bond Cleavage/Rearrangement | Silver salt / NFSI | Benzene-linked allene-ynes | Multifunctionalized benzo[g]indoles with sulfonyl groups. nih.gov |
| Carbonylative Synthesis | Palladium(II) or Rhodium complexes / CO | 2-Alkynylanilines or Indoles | Direct formation of indole-3-carboxylate (B1236618) core. nih.gov |
| C-H Activation / Annulation | Ruthenium(II) complexes | Anilines, Alkynes | Step-economic formation of the indole ring. researchgate.netmdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For Ethyl 1H-benzo[g]indole-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its covalent framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the benzo[g]indole core, the indole (B1671886) N-H proton, and the protons of the ethyl ester group. The aromatic region would likely be complex due to the fused ring system. The proton on the C2 position of the indole ring is anticipated to appear as a singlet in the downfield region, characteristic of its position adjacent to the nitrogen atom and the electron-withdrawing carboxylate group. The protons of the fused naphthalene (B1677914) moiety and the benzene (B151609) portion of the indole would resonate in the aromatic region, with their specific chemical shifts and coupling constants (J-values) providing information about their relative positions. The N-H proton is expected to appear as a broad singlet, also at a downfield chemical shift. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl ester pattern.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH | > 11.0 | br s | - |
| H2 | ~8.0-8.5 | s | - |
| Aromatic-H | ~7.0-8.5 | m | - |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
Note: These are estimated values and the actual spectrum may vary. "m" denotes a complex multiplet for the overlapping aromatic signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the fused ring system, and the two carbons of the ethyl group. The carbonyl carbon is expected to resonate significantly downfield. The quaternary carbons of the indole and naphthalene portions of the molecule can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~165 |
| Aromatic-C | ~110-140 |
| -OCH₂CH₃ | ~60 |
Note: These are estimated values for the general regions where these carbons would appear.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity of the aromatic protons within the fused ring system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.
High-Resolution Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis
High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO₂), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of data. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be employed. The high-resolution measurement would allow for the confirmation of the molecular formula with a high degree of confidence.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural information. Expected fragmentation pathways for the molecular ion would include the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl group (-•CH₂CH₃), and the loss of ethylene (B1197577) (C₂H₄) from the ethyl ester, leading to characteristic fragment ions.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₅H₁₃NO₂ | 239.0946 |
| [M+H]⁺ | C₁₅H₁₄NO₂ | 240.1025 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A sharp, strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is expected. The N-H stretching vibration of the indole ring should appear as a distinct band. The aromatic C-H stretching vibrations will be observed at wavenumbers above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will give rise to a series of bands in the fingerprint region.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | ~3400-3300 | Medium |
| Aromatic C-H | Stretch | ~3100-3000 | Medium |
| Aliphatic C-H | Stretch | ~2980-2850 | Medium |
| C=O (Ester) | Stretch | ~1720-1700 | Strong |
| Aromatic C=C | Stretch | ~1600-1450 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights and Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The extensive π-system of the benzo[g]indole core in this compound is expected to give rise to strong UV absorption bands. The spectrum would likely show multiple absorption maxima (λ_max) corresponding to π→π* transitions. The fusion of the benzene ring to the indole moiety (benzo[g] annulation) is known to cause a bathochromic (red) shift in the absorption maxima compared to a simple indole chromophore, indicating a more extended conjugation and a smaller HOMO-LUMO energy gap. The specific positions and intensities of the absorption bands would be characteristic of the electronic structure of this particular fused aromatic system.
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) |
|---|---|
| π→π* | ~220-250 |
| π→π* | ~280-320 |
Note: The exact positions and intensities of the absorption maxima are solvent-dependent.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would reveal the exact molecular structure of this compound, including bond lengths, bond angles, and torsion angles.
A typical crystallographic study would yield a detailed set of parameters that define the crystal lattice and the molecule's conformation within it. This data is crucial for understanding the compound's steric and electronic properties, as well as its intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Empirical Formula | C₁₅H₁₃NO₂ |
| Formula Weight | 239.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z | 4 |
| Calculated Density (g/cm³) | Data not available |
| R-factor (%) | Data not available |
The analysis would also provide insights into the planarity of the benzo[g]indole ring system and the orientation of the ethyl carboxylate substituent relative to the core structure. Such information is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for understanding the material properties of the compound.
Elemental Analysis for Empirical Formula Determination and Purity Assessment
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to confirm the empirical formula of a newly synthesized compound. For this compound (C₁₅H₁₃NO₂), the theoretical elemental composition can be calculated based on its molecular formula.
Experimental values obtained from an elemental analyzer would be compared against these theoretical percentages. A close correlation between the experimental and calculated values serves as a key indicator of the sample's purity. Significant deviations could suggest the presence of impurities, residual solvents, or an incorrect molecular structure.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 75.30 | Data not available |
| Hydrogen (H) | 5.48 | Data not available |
| Nitrogen (N) | 5.85 | Data not available |
| Oxygen (O) | 13.37 | Data not available |
The data from elemental analysis is a critical component of the characterization data package for any novel compound, providing foundational evidence for its composition and purity.
Mechanistic Organic Chemistry of Ethyl 1h Benzo G Indole 3 Carboxylate Reactions
Reaction Kinetics and Determination of Rate-Limiting Steps in Derivatization Processes
The derivatization of the benzo[g]indole scaffold, particularly through electrophilic substitution, is governed by kinetic factors that determine the reaction rate and product distribution. For indole (B1671886) systems, the initial electrophilic attack is typically the rate-determining step. uni-muenchen.dequora.com In the case of Ethyl 1H-benzo[g]indole-3-carboxylate, the π-excessive nature of the pyrrole (B145914) moiety makes the C2 position the most nucleophilic and thus the primary site for electrophilic attack, assuming the C3 position is sterically accessible or electronically activated for other reactions.
The rate of derivatization reactions, such as alkylation or acylation, can be experimentally determined by monitoring the concentration of reactants or products over time using spectroscopic methods like NMR or UV-Vis spectroscopy. Kinetic studies on related indole syntheses, such as the Nenitzescu reaction, have shown that reaction rates are highly dependent on solvent polarity, with more polar solvents generally accelerating the reaction. wikipedia.org
Identifying the rate-limiting step is crucial for optimizing reaction conditions. A common method is the use of the kinetic isotope effect (KIE). For instance, if the cleavage of a C-H bond is part of the rate-determining step, replacing hydrogen with deuterium (B1214612) at that position will significantly slow down the reaction. For many electrophilic substitutions on indoles, KIE values are close to unity (kH/kD ≈ 1), indicating that the C-H bond breaking is not the slow step; rather, the formation of the intermediate (a Wheland-type intermediate) is rate-limiting. uni-muenchen.de
Table 1: Factors Influencing Reaction Kinetics in Benzo[g]indole Derivatization
| Factor | Effect on Reaction Rate | Mechanistic Implication |
|---|---|---|
| Solvent Polarity | Increased polarity often increases the rate. wikipedia.org | Stabilization of charged intermediates and transition states. |
| Lewis Acid Catalyst | Rate is significantly increased. wikipedia.org | Lowers the activation energy by activating the electrophile or the indole substrate. |
| Electron-donating groups | Increases rate of electrophilic substitution. | Stabilizes the positive charge in the transition state. |
| Electron-withdrawing groups | Decreases rate of electrophilic substitution. | Destabilizes the positive charge in the transition state. |
Elucidation of Reaction Pathways, Transition States, and Key Intermediates
Understanding the detailed reaction pathway is fundamental to controlling the outcome of chemical transformations. The synthesis and functionalization of the benzo[g]indole core proceed through various pathways involving distinct intermediates and transition states.
One classic route adaptable to benzo[g]indoles is the Nenitzescu synthesis, which involves the reaction of a naphthoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism proceeds through several key steps:
Michael Addition: The enamine adds to the quinone in a conjugate addition.
Nucleophilic Attack: The π-bond of the enamine attacks one of the carbonyl carbons of the quinone.
Dehydration/Elimination: Aromatization occurs through the elimination of water to form the 5-hydroxyindole (B134679) core. wikipedia.org
Recent synthetic methods have provided alternative pathways. For instance, silver-catalyzed reactions can promote indole annulation through pathways involving unique intermediates. nih.gov Density Functional Theory (DFT) studies on silver-catalyzed dearomative annulation of indoles suggest a "radical cation" pathway where the formation of a C-N bond is the rate-limiting step. acs.org In other metal-catalyzed reactions, key intermediates can include organometallic species where the metal is coordinated to the indole ring, facilitating subsequent transformations. mdpi.com The transition states in these reactions are often complex, involving the metal center, ligands, and the substrate. Their energies, calculated via computational methods, determine the preferred reaction pathway and stereochemical outcome. researchgate.net
Role of Catalysis in Directing Selectivity and Efficiency of Benzo[g]indole Functionalization
Catalysis is paramount in modern organic synthesis for controlling the efficiency and, critically, the selectivity of reactions on complex molecules like this compound. Both Lewis acid and transition metal catalysts play vital roles.
Lewis Acid Catalysis: Lewis acids such as Zinc Chloride (ZnCl₂), Boron trifluoride etherate (BF₃·Et₂O), and Titanium tetrachloride (TiCl₄) are effective in promoting indole synthesis and functionalization. nih.govorganic-chemistry.org They function by activating substrates, for example, by coordinating to a carbonyl group on an electrophile, thereby lowering the energy of the LUMO and making it more susceptible to nucleophilic attack by the indole ring. In Nenitzescu-type syntheses, a Lewis acid can form a complex with the enamine, activating it and increasing the reaction rate and yield. wikipedia.org
Transition Metal Catalysis: Transition metals like palladium, rhodium, copper, and silver have revolutionized the functionalization of the indole scaffold. mdpi.com A significant challenge is achieving site-selectivity, especially on the less reactive benzene (B151609) portion of the indole core (C4-C7 positions). acs.orgbohrium.com This is particularly relevant for the benzo[g]indole system. The strategy often involves the use of a directing group (DG) attached to the indole nitrogen. nih.gov This group chelates to the metal center, delivering the catalyst to a specific C-H bond and enabling its activation. researchgate.netrsc.org For example, a P(O)tBu₂ directing group on the indole nitrogen can direct palladium catalysts to the C7 position and copper catalysts to the C6 position, allowing for selective arylation at these sites. nih.gov This chelation-assisted strategy overcomes the inherent reactivity preference of the pyrrole ring. nih.govrsc.orgmdpi.com
Table 2: Catalytic Systems for Selective Indole Functionalization
| Catalyst System | Directing Group (DG) | Position Functionalized | Reaction Type |
|---|---|---|---|
| Palladium (Pd) | N-P(O)tBu₂ | C7 | C-H Arylation nih.gov |
| Copper (Cu) | N-P(O)tBu₂ | C6 | C-H Arylation nih.gov |
| Rhodium (Rh) | N-Piv | C7 | C-H Silylation researchgate.net |
| Boron (BBr₃) | N-Piv | C7 | C-H Borylation (Metal-Free) nih.gov |
| Silver (Ag) | None | C3 | C-H Selanylation rsc.org |
Theoretical Frameworks for Reaction Mechanism Prediction and Validation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms in indole chemistry. researchgate.net These theoretical frameworks allow for the prediction and validation of reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. researchgate.netacs.org
For this compound, DFT calculations can be used to:
Predict Regioselectivity: By comparing the activation energies for electrophilic attack at different positions (e.g., C2 vs. C4 vs. C7), the most kinetically favored product can be predicted. Theoretical studies have confirmed the preference for C3 attack in simple indoles by showing the resulting Wheland intermediate is the most stable. ic.ac.uk
Validate Proposed Mechanisms: DFT can help distinguish between competing mechanistic hypotheses. For example, in a silver-catalyzed indole synthesis, DFT studies supported a mechanism involving nucleophilic attack from the C3 position of a pyrrole precursor, followed by rearrangement, which contradicted the conventional view of C2 being more nucleophilic. acs.orgresearchgate.net
Analyze Catalyst Behavior: Computational models can shed light on how a catalyst and its ligands interact with the substrate to control selectivity. Studies on transition-metal-catalyzed C-H functionalization have used DFT to determine whether C-H activation or another step is rate-determining, which often dictates the site of functionalization. nih.gov
These computational insights guide experimental design, leading to the development of more efficient and selective synthetic methods.
Investigation of Rearrangement Reactions and Tautomerism Involving the Benzo[g]indole Scaffold
The indole scaffold can undergo various rearrangement reactions, which are intramolecular migrations of an atom or group. wiley-vch.demsu.edu A classic example is the Plancher rearrangement, where a 1,2-alkyl shift occurs in a 3,3-disubstituted indolenine under acidic conditions to yield a more stable 2,3-disubstituted indole. This type of rearrangement is relevant when the C3 position of a benzo[g]indole derivative becomes quaternary during a reaction. Silver-catalyzed selanylation of C3-substituted indoles has been shown to proceed with a similar rearrangement to yield the C2-selanylated product. rsc.orgrsc.org
Tautomerism, the interconversion of structural isomers, is also a key mechanistic consideration. While this compound itself is stable, reactive intermediates in its synthesis or derivatization may exist in multiple tautomeric forms. For example, intermediates in the Nenitzescu synthesis are hydroquinones, which can exist in keto-enol tautomeric forms. Similarly, derivatization of the indole core can lead to intermediates that exhibit imine-enamine tautomerism. The formation of oxime derivatives from indole-3-carbaldehyde involves stable syn and anti isomers, which are a form of geometric isomerism but are related to tautomeric possibilities in their formation. mdpi.com Understanding the equilibrium and reactivity of different tautomers is essential for controlling reaction outcomes.
Computational and Theoretical Chemistry of Ethyl 1h Benzo G Indole 3 Carboxylate
Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are used to predict molecular geometry, electronic energies, and reactivity descriptors.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometry, electronic properties, and spectroscopic features. While specific DFT studies dedicated exclusively to Ethyl 1H-benzo[g]indole-3-carboxylate are not prevalent in publicly accessible literature, the methodology is widely applied to related indole (B1671886) derivatives.
For instance, theoretical studies on similar indole-containing molecules are often performed using the B3LYP functional with a basis set like 6-31+G(d,p). researchgate.net Such calculations yield important parameters that characterize the molecule's stability and reactivity. Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net
Other parameters that can be calculated include the Mulliken atomic charges, which describe the electron distribution across the molecule, and the molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Note: These values are representative examples based on DFT studies of related indole carboxylate derivatives and are intended for illustrative purposes only.
Ab Initio Molecular Orbital Theory for High-Level Electronic Structure Analysis
Ab initio molecular orbital methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic structure, though they are often more computationally demanding than DFT.
These high-level calculations are used to refine the understanding of electron correlation effects, which are crucial for accurately predicting reaction barriers and spectroscopic properties. For complex heterocyclic systems like this compound, ab initio methods can be employed to validate the results obtained from DFT and to investigate excited state properties, which are important for understanding photochemical behavior. While specific ab initio studies on this exact compound are scarce, the principles are broadly applied in computational chemistry to elucidate the electronic nature of organic molecules. jksus.org
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are used to study the behavior of molecules at an atomic level, including their interactions with biological macromolecules and their dynamic properties.
Molecular Docking for Ligand-Target Interaction Prediction at a Molecular Level
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Derivatives of benzo[g]indole-3-carboxylate have been identified as potent inhibitors of enzymes such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key target in inflammation. nih.govunina.it Although detailed docking scores for this compound are not always published, studies on analogous indole derivatives targeting enzymes like cyclooxygenase-2 (COX-2) provide insight into the process. ajchem-a.comresearchgate.net In these simulations, the ligand is placed into the active site of the protein, and a scoring function is used to estimate the binding affinity, typically reported in kcal/mol. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. preprints.org
Table 2: Example of Molecular Docking Results for an Indole Derivative against COX-2
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity | The predicted free energy of binding for the ligand-protein complex. | -11.35 kcal/mol |
| Key Interacting Residues | Amino acids in the protein's active site that form significant bonds with the ligand. | ARG120, TYR355, ALA527 |
| Types of Interactions | The nature of the chemical bonds stabilizing the complex. | Hydrogen bonds, hydrophobic interactions |
Note: The data presented is based on a study of a 3-ethyl-1H-indole derivative and serves as an example of typical molecular docking output. ajchem-a.com
Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of a ligand-protein complex, revealing its stability, flexibility, and conformational changes. nih.gov
For a compound like this compound complexed with a target protein, an MD simulation typically runs for hundreds of nanoseconds. nih.gov The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. Further analysis, such as the Root Mean Square Fluctuation (RMSF) of individual residues, can identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov These simulations offer a more realistic and dynamic picture of the binding event than the static view provided by molecular docking alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Benzo[g]indole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent molecules.
A QSAR study on a series of benzo[g]indole derivatives would begin by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or lipophilic (e.g., logP). A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that correlates a selection of these descriptors with the measured biological activity (e.g., IC50 values). eurjchem.com
The predictive power of a QSAR model is rigorously validated using statistical metrics like the squared correlation coefficient (R²) and the leave-one-out cross-validation coefficient (Q²). eurjchem.com A robust and predictive QSAR model can be invaluable for identifying which structural modifications to the benzo[g]indole scaffold are most likely to improve biological activity, thus streamlining the drug discovery process. nih.govmdpi.com
Table 3: Key Parameters in a Typical QSAR Model
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Indicates the goodness of fit of the model to the training data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |
| R²_ext (External R²) | Measures the predictive ability of the model on an external test set of compounds. | > 0.6 |
Note: These parameters are standard statistical metrics used to validate QSAR models as reported in studies on related heterocyclic compounds. eurjchem.com
Prediction of Spectroscopic Properties from Computational Models and Comparison with Experimental Data
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, primarily based on Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) spectra, infrared (IR) vibrational frequencies, and electronic absorption (UV-Vis) spectra. These computational models allow for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic structure. researchgate.net
A common approach involves first optimizing the ground-state molecular geometry of the compound using a DFT method, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.netijrar.org Once the optimized structure is obtained, the same level of theory can be used to calculate various spectroscopic parameters. The accuracy of these predictions is then evaluated by comparing them with experimentally obtained spectra. researchgate.net
Vibrational Spectroscopy (FT-IR)
Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the Cartesian coordinates of the optimized geometry. These calculations provide a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule. researchgate.net However, theoretical calculations often overestimate the vibrational frequencies compared to experimental results due to the neglect of anharmonicity and the use of incomplete basis sets. researchgate.net To correct for this systematic error, the computed frequencies are typically multiplied by a scaling factor, which leads to a much better agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis is also performed to provide a detailed assignment of each vibrational mode. ijrar.orgresearchgate.net
Below is a representative comparison of theoretical and experimental infrared vibrational frequencies for the indole carboxylate scaffold.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3648 | 3495 | N-H stretching |
| ν(C-H) aromatic | 3217 | 3107 | Aromatic C-H stretching |
| ν(C=O) | 1725 | 1680 | Carbonyl stretching of ester |
| ν(C=C) aromatic | 1610 | 1585 | Aromatic C=C stretching |
| δ(C-H) | 1450 | 1440 | C-H bending |
Note: Data is illustrative for the indole carboxylate functional group based on methodologies described in cited literature. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is the most common and effective approach for calculating NMR chemical shifts within the DFT framework. researchgate.net Theoretical ¹H and ¹³C chemical shifts are calculated for the optimized structure and are typically referenced against a standard, such as Tetramethylsilane (TMS). researchgate.net Calculations are often performed for the molecule in a vacuum (gas phase), although more sophisticated models can account for solvent effects. A strong linear correlation between the calculated and experimental chemical shifts is generally observed, which aids in the unambiguous assignment of signals in the experimental spectra, especially for complex molecules. researchgate.net
The following tables present a comparison between typical experimental chemical shifts for a benzo[g]indole-3-carboxylate derivative and theoretically predicted values based on computational models of similar structures. mdpi.com
Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| N-H | 9.15 | 9.20 |
| Ar-H | 8.20 | 8.18 |
| Ar-H | 7.72 | 7.75 |
| Ar-H | 7.35 | 7.33 |
| -OCH₂CH₃ | 4.38 | 4.35 |
| -OCH₂CH₃ | 1.45 | 1.42 |
Note: Experimental data is based on a related benzo[g]indole structure. mdpi.com Calculated values are representative based on established methodologies.
Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O | 165.8 | 165.2 |
| Ar-C (quaternary) | 136.5 | 137.0 |
| Ar-C | 125.1 | 125.5 |
| Ar-C | 122.5 | 122.9 |
| Ar-C | 111.8 | 112.1 |
| -OCH₂CH₃ | 60.5 | 60.2 |
| -OCH₂CH₃ | 14.8 | 14.6 |
Note: Experimental data is based on a related indole structure. rsc.org Calculated values are representative based on established methodologies.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectra of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations help in assigning the electronic transitions, such as π→π* and n→π*, responsible for the observed absorption maxima (λmax). researchgate.net To improve the accuracy, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net
Table 3: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax, nm)
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Electronic Transition |
|---|---|---|---|
| Ethanol (B145695) | 335 | 330 | π→π |
| Ethanol | 280 | 278 | π→π |
| Ethanol | 245 | 244 | π→π* |
Note: Data is illustrative for the indole chromophore based on methodologies described in cited literature. researchgate.netumaine.edu
Structure Activity Relationship Sar Studies for Molecular Interaction Profiles
Systematic Functionalization and Structural Modification of the Benzo[g]indole Core
The chemical reactivity of the benzo[g]indole nucleus allows for systematic functionalization at several key positions, enabling a thorough investigation of the chemical space around the core structure. nih.gov Modifications are typically introduced at the N1, C2, and C5 positions, as well as on the fused benzene (B151609) rings, to modulate the electronic, steric, and hydrophobic properties of the molecule.
Researchers have developed various synthetic methodologies to create libraries of these analogs. For instance, the Nenitzescu indole (B1671886) synthesis is a common method for constructing the core, which can be adapted to introduce substituents. mdpi.com One documented synthesis produced Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate, demonstrating simultaneous functionalization at the N1, C2, and C5 positions. mdpi.com Other novel methods, such as those involving carbon-carbon triple bond breaking and rearranging reactions, have been established to produce skeletally diverse and multifunctionalized benzo[g]indoles under mild conditions. nih.gov These approaches allow for the strategic placement of groups like sulfonyls, alkyls, aryls, and halogens, which are critical for probing interactions with biological targets. nih.gov
| Position of Modification | Type of Substituent Introduced | Synthetic Strategy Example | Reference |
|---|---|---|---|
| N1-Position | Alkyl (e.g., pyridin-2-ylmethyl) | Nenitzescu Synthesis | mdpi.com |
| C2-Position | Alkyl (e.g., methyl), Arylmethyl (e.g., 3-chlorobenzyl) | Nenitzescu Synthesis / Custom Synthesis | mdpi.comunina.it |
| C5-Position | Hydroxy (-OH) | Nenitzescu Synthesis | mdpi.comunina.it |
| Multiple Positions | Sulfonyl groups | Silver salt-promoted indole annulation | nih.gov |
Impact of Substituents on Molecular Recognition and Binding Affinity to Biological Targets
The substituents on the benzo[g]indole core have a profound impact on molecular recognition and binding affinity to biological targets, such as enzymes. SAR studies have shown that both the core structure itself and the nature of its appendages are critical for potent interactions.
A key finding was the discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). unina.itnih.gov In these studies, the enlargement of a simpler indole-3-carboxylate (B1236618) scaffold to the corresponding benzo[g]indole derivative led to a significant increase in inhibitory potency. unina.it For example, fusing an additional benzene ring to the indole core resulted in a compound with an IC₅₀ of 1.6 µM against mPGES-1, demonstrating the importance of an extended hydrophobic core structure for binding. unina.it
Further substitutions on the benzo[g]indole scaffold allowed for the fine-tuning of this activity. The introduction of a 5-hydroxy group and a 2-(3-chlorobenzyl) group yielded Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a compound with a potent mPGES-1 inhibitory IC₅₀ value of 0.6 µM. unina.itnih.gov This highlights the favorable interactions generated by the hydroxyl group, potentially acting as a hydrogen bond donor or acceptor, and the substituted benzyl (B1604629) group, which likely occupies a hydrophobic pocket within the enzyme's active site. The nature of substituents on appended aryl rings also plays a critical role. For other indole-based compounds, it has been observed that electron-withdrawing groups like halogens or nitro groups on a phenyl substituent can significantly alter binding affinity compared to electron-donating groups like hydroxyl or methoxy (B1213986) groups. nih.gov
| Compound | Core Structure | Key Substituents | mPGES-1 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzo[g]indole derivate 6 | Benzo[g]indole | 2-amino-(3-chlorophenyl) | 1.6 | unina.it |
| Compound 7a | Benzo[g]indole | 2-(3-chlorobenzyl), 5-hydroxy | 0.6 | unina.itnih.gov |
Development of Pharmacophore Models and Ligand Design Principles Based on Benzo[g]indole Scaffold
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. dergipark.org.tr For ligands based on the benzo[g]indole scaffold, pharmacophore models typically include a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. nih.govmdpi.com
Based on models developed for related indole derivatives that bind to targets like the benzodiazepine (B76468) receptor, a general pharmacophore for benzo[g]indole-based ligands can be proposed. nih.gov The key features include:
A Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a crucial hydrogen bond donor. nih.gov
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen atoms of the ethyl carboxylate group at the C3 position can act as effective hydrogen bond acceptors. nih.gov
Hydrophobic/Aromatic Regions: The fused aromatic rings of the benzo[g]indole core provide a large, flat, and lipophilic surface that can engage in hydrophobic and π-stacking interactions with nonpolar residues in a binding pocket. nih.gov
These pharmacophoric features guide the design of new ligands. The principle is to arrange these key interaction points in a specific spatial orientation that is complementary to the binding site of the target protein. The benzo[g]indole core serves as a rigid scaffold to hold these features in the correct geometry for optimal molecular recognition.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type | Reference |
|---|---|---|---|
| Hydrogen Bond Donor | Indole N-H | H-bonding with acceptor group (e.g., C=O, -OH) on target | nih.gov |
| Hydrogen Bond Acceptor | Carbonyl oxygen of C3-ester | H-bonding with donor group (e.g., N-H, -OH) on target | nih.gov |
| Aromatic/Hydrophobic Region | Fused benzene and pyrrole (B145914) rings | van der Waals, π-π stacking, hydrophobic interactions | nih.gov |
Stereochemical Influences on Ligand-Target Interactions and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the interaction between a ligand and its biological target. researchgate.net Biological macromolecules, such as enzymes and receptors, are chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a ligand. nih.gov
While Ethyl 1H-benzo[g]indole-3-carboxylate itself is achiral, the introduction of a chiral center through substitution can lead to stereoisomers with potentially different biological activities. For example, if a substituent attached to the core, such as an alkyl or arylalkyl group, contains a stereocenter, the resulting R- and S-enantiomers may exhibit distinct binding affinities and selectivities. This difference arises because only one enantiomer may be able to achieve the optimal three-point interaction with the chiral binding site, while the other may experience steric hindrance or be unable to place key functional groups in the correct orientation for binding. researchgate.net
Therefore, in the design of advanced benzo[g]indole analogs, controlling stereochemistry is essential. The separation of racemic mixtures or the use of stereoselective synthesis to obtain a single, more active enantiomer is a common strategy to improve a ligand's interaction profile and reduce potential off-target effects. researchgate.net
Applications in Organic Synthesis and Advanced Materials Science
Ethyl 1H-benzo[G]indole-3-carboxylate as a Versatile Synthetic Scaffold for Complex Molecule Construction
The benzo[g]indole nucleus is a prominent scaffold in a variety of biologically active compounds. This compound serves as a key starting material for the synthesis of more complex and functionalized molecules with potential applications in medicinal chemistry. The ester and the N-H functionalities, along with the aromatic rings, provide multiple points for chemical modification.
Researchers have utilized this scaffold to synthesize a range of derivatives. For instance, the synthesis of Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate highlights the potential for creating highly functionalized and multi-substituted benzo[g]indole systems. researchgate.net Such modifications are crucial in the development of new therapeutic agents, as even small structural changes can significantly impact biological activity. The benzo[g]indole-3-carboxylate moiety has been identified as a core component in a novel class of potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), indicating its importance in the development of anti-inflammatory drugs. nih.govnih.gov
The general synthetic utility of the indole-3-carboxylic acid framework is well-established for creating compounds with a wide range of biological activities, including antihypertensive and antimicrobial properties. nih.govrsc.org The benzo-annelation in the 'g' position of the indole (B1671886) ring system of this compound offers an expanded aromatic system which can be exploited for further functionalization and the synthesis of novel bioactive compounds. nih.gov
Role in the Development of Organocatalysts and Ligands for Asymmetric Synthesis
While direct applications of this compound as an organocatalyst are not extensively documented, the broader class of indole derivatives has been instrumental in the development of chiral ligands and catalysts for asymmetric synthesis. The rigid structure of the benzo[g]indole core makes it an attractive scaffold for the design of new chiral ligands.
The development of chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.netmdpi.com Chiral scaffolds derived from various heterocyclic compounds, including indoles, have been successfully employed in a range of metal-catalyzed enantioselective reactions. rsc.org Although specific examples utilizing the this compound backbone are not prominent in the literature, the principles of ligand design suggest its potential. The N-H group and the ester functionality could be modified to incorporate coordinating atoms, and the extended aromatic system could influence the steric and electronic properties of a resulting catalyst. The synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives has been achieved through organocatalytic asymmetric reactions, showcasing the potential of the indole motif in catalysis. nih.gov
Integration into Advanced Organic Materials (e.g., for optoelectronic applications)
The extended π-conjugated system of the benzo[g]indole core makes this compound and its derivatives promising candidates for applications in advanced organic materials, particularly in the field of optoelectronics. Organic materials are increasingly being used in devices such as organic light-emitting diodes (OLEDs) due to their tunable properties, flexibility, and lower manufacturing costs compared to inorganic counterparts. gla.ac.uk
Specifically, benzoindole-cored building blocks have been designed and synthesized for the development of deep blue fluorescent materials for OLEDs. researchgate.netrsc.org These materials exhibit high photoluminescence quantum yields, which is a critical parameter for the efficiency of OLED devices. The integration of the benzo[g]indole scaffold into larger, more complex molecular structures allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. Derivatives of carbazole (B46965) and imidazole (B134444) have also been investigated as bifunctional materials for OLEDs, demonstrating the importance of nitrogen-containing heterocycles in this field. mdpi.com The development of pyrene-benzimidazole derivatives as novel blue emitters further underscores the potential of fused aromatic systems in optoelectronic applications. nih.gov
Development of Novel Reagents and Intermediates Based on Benzo[g]indole Architecture
The benzo[g]indole architecture, with its multiple reactive sites, serves as a foundation for the development of novel reagents and synthetic intermediates. The functionalization of the indole core is a key strategy for creating new chemical entities with diverse applications. nih.gov
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. For example, indole-3-carboxylic acids have been used to synthesize novel dipeptide derivatives with potential antimicrobial activity. rsc.org Furthermore, the N-H group can be alkylated or acylated to introduce new substituents, and the aromatic rings can undergo electrophilic substitution reactions, providing access to a wide range of functionalized benzo[g]indole derivatives. mdpi.com These new derivatives can then be used as building blocks in the synthesis of more complex molecules or as novel reagents in their own right. The synthesis of functionalized indoles and benzo-fused heterocycles through various synthetic methodologies highlights the versatility of the indole scaffold in generating diverse chemical structures. researchgate.net
Applications in Supramolecular Chemistry and Host-Guest Systems
The planar and aromatic nature of the benzo[g]indole system suggests its potential for use in supramolecular chemistry and the design of host-guest systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined assemblies.
While specific examples involving this compound in host-guest chemistry are not widely reported, the indole moiety itself is known to participate in such interactions. For instance, indole derivatives can act as guests and bind within the cavities of host molecules like cyclodextrins and calixarenes. nih.govrsc.orgnih.gov These interactions are driven by forces such as hydrogen bonding, π-π stacking, and hydrophobic effects. The extended aromatic surface of the benzo[g]indole core could enhance its ability to participate in π-stacking interactions, making it a potentially interesting guest for electron-deficient host molecules. The development of supramolecular prodrugs based on host-guest interactions is an emerging area of research, and molecules with the structural features of benzo[g]indole derivatives could be explored for such applications. rsc.org
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes for Benzo[g]indole Systems
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic systems like benzo[g]indoles. Future research is geared towards developing more environmentally benign and economically viable synthetic methodologies.
One promising approach is the utilization of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing waste and improving atom economy. A notable example involves a one-pot greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. This method employs a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886) in the presence of sulfamic acid as a catalyst, forming three new bonds in a single operation. Another innovative two-step reaction for the de novo assembly of the indole core utilizes inexpensive and readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides, proceeding under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org
Furthermore, the development of catalyst-free and solvent-free reaction conditions is a key area of focus. Mechanochemical methods, such as ball milling, have been successfully employed for the C-alkylation of indoles with aromatic aldehydes to produce bis(indolyl)methanes, demonstrating the potential of solvent-free approaches. unigoa.ac.in Research is also directed towards using water as a green solvent and employing reusable catalysts, such as metal-organic frameworks (MOFs), to further enhance the sustainability of these synthetic processes. rsc.org The exploration of microwave and ultrasound-assisted synthesis also presents opportunities for shorter reaction times and improved energy efficiency in the construction of the benzo[g]indole framework. researchgate.net
| Green Chemistry Approach | Key Features | Starting Materials (Example) | Catalyst/Conditions (Example) |
| Multicomponent Reactions | One-pot synthesis, high atom economy | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | Sulfamic acid, reflux in acetonitrile |
| De Novo Indole Synthesis | Mild conditions, metal-free | Anilines, glyoxal dimethyl acetal, formic acid, isocyanides | Acid-induced cyclization in ethanol |
| Mechanochemistry | Solvent-free, high reaction rates | Indoles, aromatic aldehydes | Ball milling with silica (B1680970) support unigoa.ac.in |
| Reusable Catalysts | Catalyst can be recovered and reused | o-phenylenediamine, dimedone | MIL-101(Cr) metal–organic framework rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations for the Benzo[g]indole System
Beyond the development of new synthetic routes, there is a growing interest in exploring the fundamental reactivity of the benzo[g]indole system to unlock novel transformations and functionalization strategies.
A significant advancement in this area is the discovery of carbon-carbon triple bond breaking and rearranging reactions of benzene-linked allene-ynes. nih.gov These reactions can be selectively controlled to form skeletally diverse benzo[g]indoles under mild conditions, with silver salts promoting the indole annulation. nih.gov This represents a departure from traditional indole synthesis methods and opens up new avenues for creating highly functionalized benzo[g]indole derivatives.
Cycloaddition reactions are another area of active investigation. The isoindole aromatic system, a structural relative of the benzo[g]indole core, is known to participate in [4+2]-cycloadditions. academie-sciences.fr The exploration of similar cycloaddition reactions with the benzo[g]indole system could lead to the synthesis of complex, polycyclic architectures with interesting biological and material properties. For instance, dearomative photocatalyzed (3+2) cycloadditions between indoles and vinyldiazo reagents have been achieved using a novel chromium photocatalyst, yielding fused indoline (B122111) compounds. nih.gov
The application of photoredox catalysis is also emerging as a powerful tool for the functionalization of indoles. nih.govacs.org Light-driven, metal-free protocols for the direct C-H alkylation of indoles have been developed, utilizing the photochemical activity of halogen-bonded complexes. beilstein-journals.org The extension of these photoredox-mediated transformations to the benzo[g]indole system could provide mild and selective methods for introducing a wide range of functional groups.
| Reaction Type | Description | Key Reagents/Catalysts (Example) | Potential Products |
| C-C Triple Bond Breaking/Rearranging | Selective formation of benzo[g]indoles from benzene-linked allene-ynes. nih.gov | Silver salts nih.gov | Multifunctional benzo[g]indoles nih.gov |
| Cycloaddition Reactions | Formation of polycyclic structures through cycloaddition on the indole core. | Dienophiles (e.g., maleimides), photocatalysts (e.g., Chromium-based) academie-sciences.frnih.gov | Fused indolines, benzo[f]isoindole derivatives academie-sciences.frnih.gov |
| Photoredox-Mediated Functionalization | Direct C-H functionalization under mild, light-driven conditions. | Photoredox catalysts (e.g., [Au2(dppm)2]Cl2), halogen-bonded complexes nih.govbeilstein-journals.org | Alkylated, arylated, and other functionalized benzo[g]indoles nih.govbeilstein-journals.org |
Advances in Computational Design and De Novo Synthesis of Benzo[g]indole Derivatives
Computational chemistry and molecular modeling are playing an increasingly important role in the design of novel benzo[g]indole derivatives with tailored properties. These in silico approaches can accelerate the discovery process by predicting the biological activity, material properties, and synthetic feasibility of new compounds.
Structure-based drug design is a powerful strategy that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. For example, computational screening of indole derivatives has been used to identify potent anticancer agents targeting dihydrofolate reductase. nih.gov This approach involves docking a virtual library of compounds into the active site of the enzyme to predict their binding affinity and mode of interaction. nih.gov Similar computational methods can be applied to design benzo[g]indole-based inhibitors for a wide range of therapeutic targets.
The concept of de novo design, where novel molecular structures are generated computationally, is also being applied to the indole scaffold. This approach can be used to explore a vast chemical space and identify novel benzo[g]indole derivatives with desired properties. For instance, a novel strategy for the construction of indolines involves the de novo creation of the aromatic ring through an inverse-electron demand Diels-Alder reaction. acs.org While not yet applied directly to benzo[g]indoles, this demonstrates the potential of de novo approaches for constructing complex heterocyclic systems.
Furthermore, computational studies can provide valuable insights into the electronic and photophysical properties of benzo[g]indole derivatives, guiding the design of new materials for applications in organic electronics.
| Computational Approach | Application | Key Techniques | Potential Outcome |
| Structure-Based Drug Design | Identification of potent and selective enzyme inhibitors. | Molecular docking, virtual screening, molecular dynamics simulations nih.gov | Novel benzo[g]indole-based therapeutic agents. |
| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Fragment-based design, algorithmic generation of structures. acs.org | Exploration of new chemical space for benzo[g]indole derivatives. |
| Materials Design | Prediction of electronic and photophysical properties. | Density functional theory (DFT), time-dependent DFT (TD-DFT). | Design of benzo[g]indole-based materials for OLEDs and other electronic devices. |
Interdisciplinary Research Integrating Ethyl 1H-benzo[G]indole-3-carboxylate into Diverse Fields of Chemical Science
The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a wide range of applications beyond medicinal chemistry. Interdisciplinary research is crucial for unlocking the full potential of this versatile scaffold.
In the field of materials science , benzo[g]indole derivatives are being explored as building blocks for organic electronic materials. For example, a benzoindole-cored building block has been used to synthesize deep blue fluorescent materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The resulting materials exhibited high photoluminescence quantum yields and stable emission, highlighting the potential of the benzo[g]indole core in the development of next-generation display technologies. rsc.orgresearchgate.net Further research in this area could focus on tuning the electronic properties of these materials through synthetic modification to optimize their performance in various organic electronic devices, including organic photovoltaics and field-effect transistors.
In the area of chemical biology and sensing , benzo[g]indole-based fluorescent probes are being developed for the detection of biologically and environmentally important species. A novel fluorescent probe incorporating benzothiazole (B30560) and benzoindole moieties has been shown to be effective for the detection of hydrazine (B178648) in various matrices, including soil, plant tissue, and food samples. rsc.org Another benzoindole-based probe has been developed for imaging nitroreductase in living cells under hypoxic conditions. researchgate.net These examples demonstrate the potential of the benzo[g]indole scaffold in the design of sensitive and selective chemical sensors and bioimaging agents. Future work could involve the development of probes for other analytes and the application of these probes in complex biological systems.
The potential for benzo[g]indole derivatives to act as catalysts is another emerging area of research. The indole scaffold is known to participate in various catalytic processes, and the unique electronic properties of the benzo[g]indole system could be harnessed to develop novel organocatalysts or ligands for metal-catalyzed reactions.
| Interdisciplinary Field | Application of this compound Derivatives | Research Findings and Potential |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Synthesis of deep blue fluorescent materials with high quantum yields and stable emission. rsc.orgresearchgate.net |
| Chemical Biology & Sensing | Fluorescent Probes | Detection of hydrazine in environmental and food samples; imaging of nitroreductase in living cells. rsc.orgresearchgate.net |
| Catalysis | Organocatalysis and Ligand Design | The unique electronic properties of the benzo[g]indole core could be utilized in the design of novel catalysts. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
